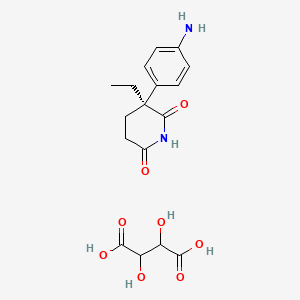
R-(+)-Aminoglutethimide L-Tartrate Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
R-(+)-Aminoglutethimide L-Tartrate Salt is a chemical compound known for its role as an inhibitor of aromatase and adrenal steroidogenesis . It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. The compound has a molecular formula of C13H16N2O2•C4H6O6 and a molecular weight of 382.37 .
Preparation Methods
The synthesis of R-(+)-Aminoglutethimide L-Tartrate Salt involves several steps, including the resolution of enantiomers and the formation of diastereomeric salts. One common method involves the reaction of aminoglutethimide with L-tartaric acid to form the desired salt. The resolution of enantiomers is typically achieved through crystallization techniques, where the diastereomeric salts are separated based on their different solubilities .
Industrial production methods often involve large-scale crystallization processes to obtain high-purity this compound. These methods are designed to be cost-effective and efficient, ensuring the consistent production of the compound for research and pharmaceutical applications .
Chemical Reactions Analysis
R-(+)-Aminoglutethimide L-Tartrate Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like NaBH4. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
R-(+)-Aminoglutethimide L-Tartrate Salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its effects on biological systems, particularly its role as an aromatase inhibitor.
Medicine: It is used in the development of pharmaceuticals for the treatment of hormone-related conditions, such as breast cancer.
Industry: The compound is utilized in the production of other chemicals and pharmaceuticals .
Mechanism of Action
R-(+)-Aminoglutethimide L-Tartrate Salt exerts its effects by inhibiting the enzyme aromatase, which is responsible for the conversion of androgens to estrogens. By blocking this enzyme, the compound reduces the production of estrogens, which is beneficial in the treatment of hormone-sensitive cancers. Additionally, it inhibits adrenal steroidogenesis, further reducing the levels of steroid hormones .
Comparison with Similar Compounds
R-(+)-Aminoglutethimide L-Tartrate Salt is unique in its dual role as an aromatase inhibitor and an inhibitor of adrenal steroidogenesis. Similar compounds include:
Aminoglutethimide: The parent compound, which also inhibits aromatase but lacks the specific properties conferred by the L-tartrate salt.
Letrozole: Another aromatase inhibitor used in the treatment of breast cancer.
Anastrozole: A non-steroidal aromatase inhibitor with similar applications in hormone-sensitive cancers
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.
Properties
Molecular Formula |
C17H22N2O8 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
(3S)-3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C13H16N2O2.C4H6O6/c1-2-13(8-7-11(16)15-12(13)17)9-3-5-10(14)6-4-9;5-1(3(7)8)2(6)4(9)10/h3-6H,2,7-8,14H2,1H3,(H,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t13-;/m0./s1 |
InChI Key |
DQUXPVVSVXIQNE-ZOWNYOTGSA-N |
Isomeric SMILES |
CC[C@]1(CCC(=O)NC1=O)C2=CC=C(C=C2)N.C(C(C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)N.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


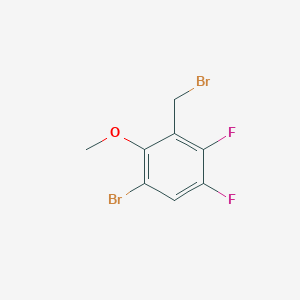
![sodium (Z)-3-(acetoxymethyl)-7-(2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13724618.png)
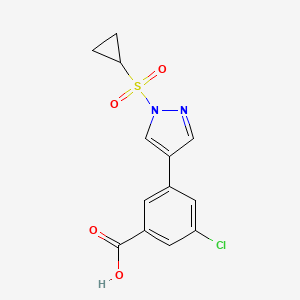
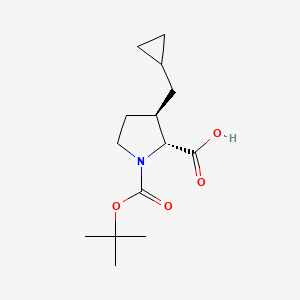
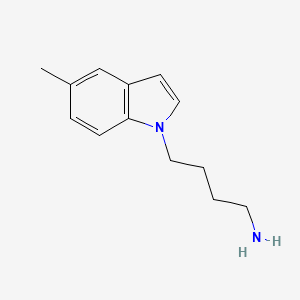
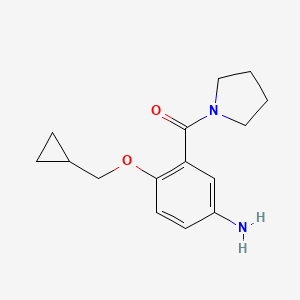
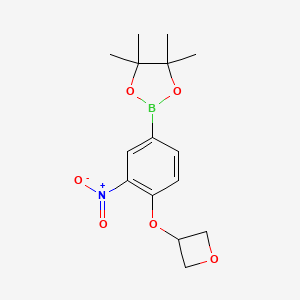
![1,2-dihydro-4-[(2-fluoro-4-methoxyphenyl)methyl]-5-methyl-3H-pyrazol-3-one](/img/structure/B13724652.png)
![1-(4-Isopropylcyclohexylmethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724658.png)
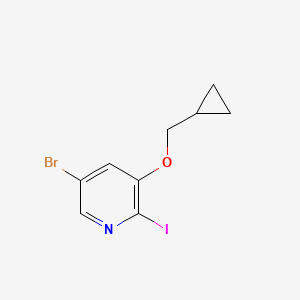
![2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-ol hydrochloride](/img/structure/B13724673.png)
![(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoic Acid](/img/structure/B13724675.png)
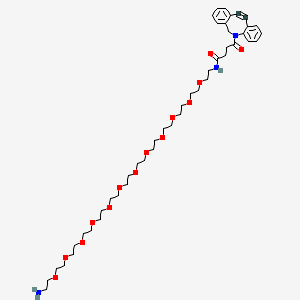
![Ethyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B13724684.png)
